

What is the mechanism of ATP-Red 1 fluorescence?

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Compound of Interest

Compound Name: ATP-Red 1

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An in-depth guide to the fluorescence mechanism and application of **ATP-Red 1**, a selective probe for intracellular ATP detection.

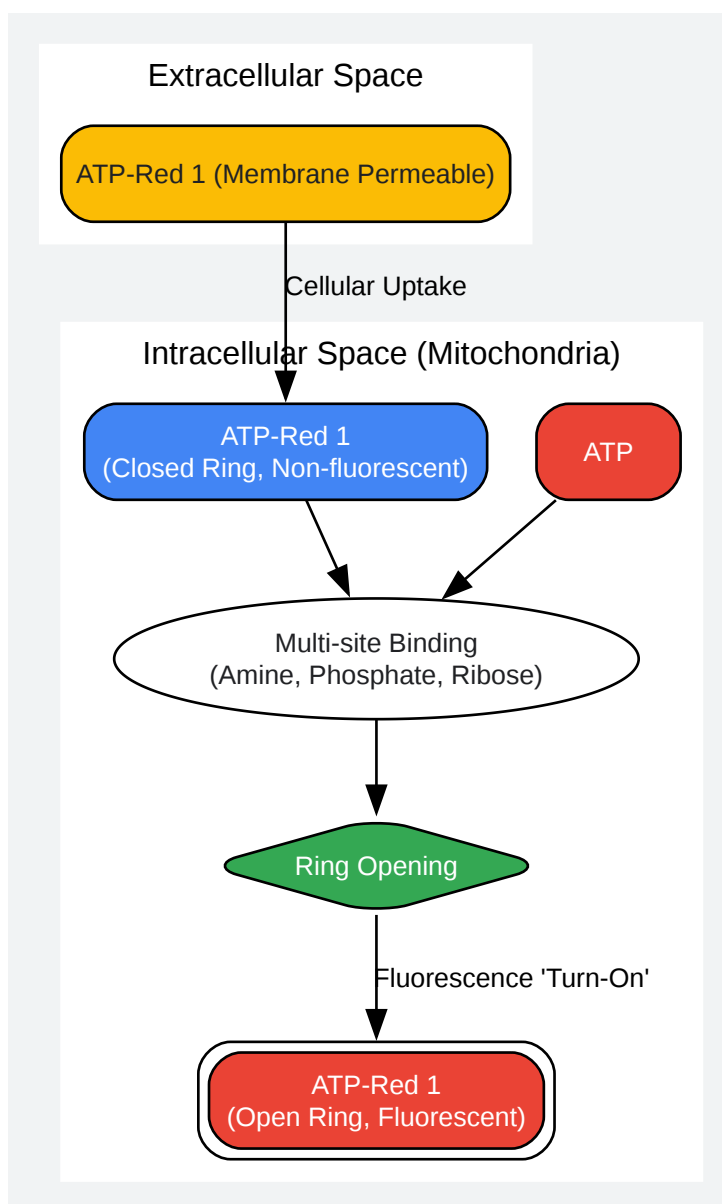
Core Mechanism of ATP-Red 1 Fluorescence

ATP-Red 1 is a sophisticated, multisite-binding, and switchable fluorescent probe designed for the selective and rapid detection of adenosine triphosphate (ATP) within living cells.^{[1][2][3]} Its mechanism is predicated on a conformational change that transitions the molecule from a non-fluorescent to a highly fluorescent state upon binding to ATP.

Initially, the **ATP-Red 1** molecule exists in a closed-ring, non-fluorescent (or weakly fluorescent) configuration.^{[4][5]} The probe is engineered to be membrane-permeable, allowing it to readily enter live cells and accumulate in compartments with high ATP concentrations, primarily the mitochondria.

The fluorescence activation is a "turn-on" process triggered by a multi-site interaction with the ATP molecule. It is hypothesized that the probe binds to the amine, phosphate, and ribose moieties of ATP. The critical interaction occurs with the negatively charged terminal phosphate groups of ATP, which induce the cleavage of a covalent bond between a boron atom and a ribose group within the probe's core structure. This bond cleavage forces the spirocycle to open, leading to a significant increase in the probe's fluorescence intensity. This direct and rapid sensing mechanism allows for real-time monitoring of fluctuations in mitochondrial ATP levels.

The probe demonstrates high selectivity for ATP over other structurally similar nucleotides, such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP), as well as various other biologically relevant molecules and ions. While ADP and AMP can induce a minimal fluorescent response, it is significantly smaller than that observed with ATP.



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Caption: Mechanism of **ATP-Red 1** fluorescence activation.

Quantitative Data Summary

The key properties and performance metrics of **ATP-Red 1** are summarized below. Note the variations in reported spectral properties, which may reflect different experimental conditions or instrumentation.

Property	Value	Reference(s)
Molecular Formula	C ₃₄ H ₃₆ BN ₃ O ₄	
Molecular Weight	561.48 g/mol	
CAS Number	1847485-97-5	
Purity	≥ 98%	
Excitation Wavelength	~510 nm	
Absorption Maximum	~570 nm	
Emission Wavelength	~590 nm (also reported as 585 nm or 570 nm)	
Fluorescence Increase	5.6-fold (with 5 mM ATP) or 18.1-fold (with 10 mM ATP)	
Dissociation Constant (Kd)	~7 mM	
Solubility	Soluble in DMSO (<40 mg/mL); Insoluble in H ₂ O	
Storage (Powder)	-20°C for up to 3 years, protect from light	
Storage (Solvent)	-80°C for up to 1 year, or -20°C for up to 1 month	

Experimental Protocols

Below are detailed methodologies for the preparation and use of **ATP-Red 1** for live-cell imaging of intracellular ATP.

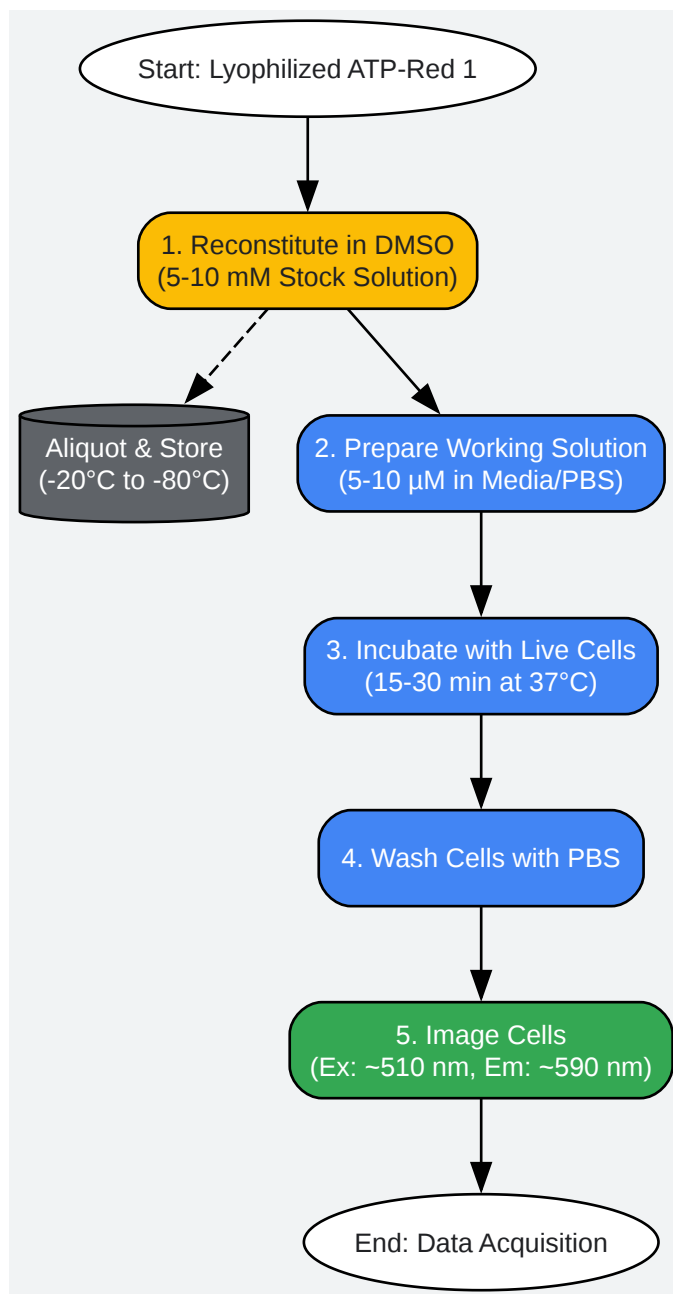
Reagent Preparation (Stock Solution)

- **Centrifuge:** Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
- **Reconstitution:** Warm the vial to room temperature. Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of 5 mM to 10 mM. For example, to make a 10 mM stock solution from 1 mg of powder (MW 561.48), add 178 μ L of DMSO.
- **Storage:** Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C , protected from light.

Cell Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- **Cell Plating:** Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.
- **Prepare Working Solution:** On the day of the experiment, dilute the **ATP-Red 1** stock solution into a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 5-10 μ M. The working solution should be prepared fresh and protected from light.
- **Cell Incubation:** Remove the culture medium from the cells. Add the **ATP-Red 1** working solution and incubate at 37°C for 15 to 30 minutes.
- **Wash:** Discard the loading solution and wash the cells once or twice with warm PBS or culture medium to remove any excess probe.
- **Imaging:** Add fresh, warm medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~ 510 nm, emission ~ 590 nm).



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Caption: General experimental workflow for **ATP-Red 1** staining.

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